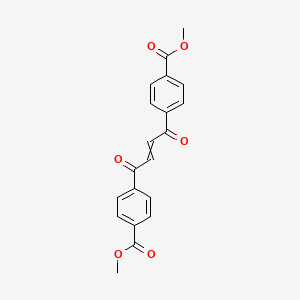
Dimethyl 4,4'-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two ester groups attached to a central but-2-ene-1,4-diyl moiety, which is further connected to two benzene rings. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable substance in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate typically involves the esterification of 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. The industrial process may also include purification steps such as distillation and recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzene rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism by which Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate exerts its effects involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The central but-2-ene-1,4-diyl moiety can also interact with various enzymes and proteins, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 4,4’-(propane-1,3-diylbis(oxy))dibenzoate
- Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate
- Dimethyl 4,4’-(1,2-ethynediyl)dibenzoate
Uniqueness
Dimethyl 4,4’-(1,4-dioxobut-2-ene-1,4-diyl)dibenzoate is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
647846-52-4 |
|---|---|
Formule moléculaire |
C20H16O6 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
methyl 4-[4-(4-methoxycarbonylphenyl)-4-oxobut-2-enoyl]benzoate |
InChI |
InChI=1S/C20H16O6/c1-25-19(23)15-7-3-13(4-8-15)17(21)11-12-18(22)14-5-9-16(10-6-14)20(24)26-2/h3-12H,1-2H3 |
Clé InChI |
UIAWGJCIRJTMQU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


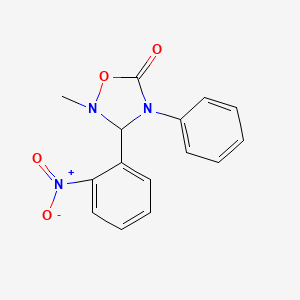
![N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B15169014.png)
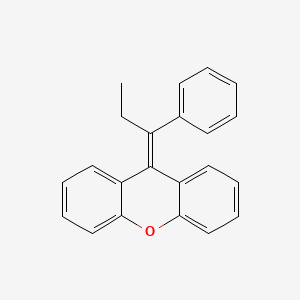
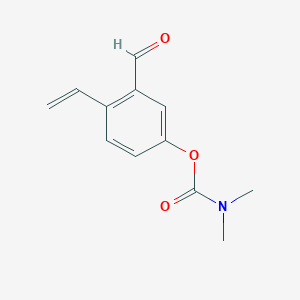
![Diethyl 3-amino-1h-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B15169046.png)
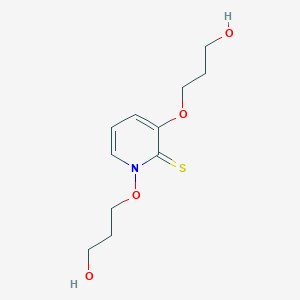
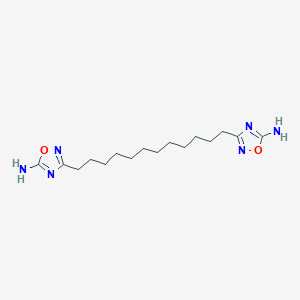
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-](/img/structure/B15169066.png)
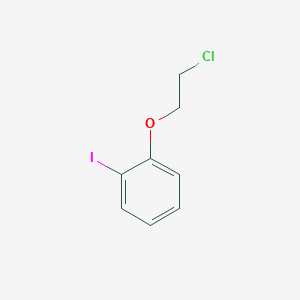
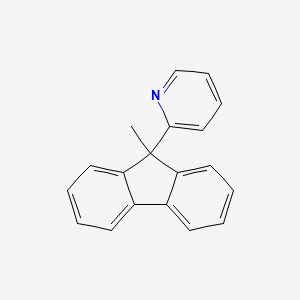
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,3,4-trimethoxyphenyl)-](/img/structure/B15169073.png)
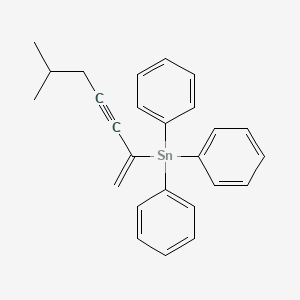
![(3R)-N-[(2H-Tetrazol-5-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B15169083.png)
![[4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile](/img/structure/B15169090.png)
